Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
Description
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside is a monosaccharide derivative extensively utilized in glycobiology and synthetic carbohydrate chemistry. Its structure features a glucopyranoside backbone with three key modifications:
- 2-Acetamido group: Replaces the hydroxyl at C2, rendering the position "2-deoxy" and introducing an amide functional group for stability and hydrogen-bonding interactions.
- 3-O-Allyl (prop-2-en-1-yl) group: Provides a versatile protecting group that can be selectively removed under mild oxidative or radical conditions, enabling further functionalization.
- 6-O-Benzyl group: A robust electron-donating protecting group that enhances solubility in organic solvents and resists acidic hydrolysis.
This compound serves as a critical intermediate in the synthesis of complex oligosaccharides and glycoconjugates, particularly for studying carbohydrate-protein interactions, immune recognition, and enzymatic activity .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-4-10-25-18-16(20-13(2)21)19(23-3)26-15(17(18)22)12-24-11-14-8-6-5-7-9-14/h4-9,15-19,22H,1,10-12H2,2-3H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMRSCAPZVOLHO-FVVUREQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COCC2=CC=CC=C2)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553882 | |
| Record name | Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116981-28-3 | |
| Record name | Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: Methyl 2-Acetamido-2-Deoxy-Beta-D-Glucopyranoside
The synthesis begins with methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, derived from N-acetylglucosamine via peracetylation followed by anomeric methylation. The beta-configuration is stabilized by the neighboring acetamido group, which directs trans-glycosylation during methylation.
Protection of the 6-Hydroxy Group
The primary 6-OH group is selectively benzylated using benzyl bromide (BnBr) in the presence of a strong base. For example:
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Reagents : Benzyl bromide, sodium hydride (NaH).
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Solvent : Anhydrous N,N-dimethylformamide (DMF).
This step yields methyl 2-acetamido-6-O-benzyl-2-deoxy-beta-D-glucopyranoside as the major product, with the 3-OH and 4-OH groups remaining unprotected.
Introduction of the 3-O-Allyl Group
The secondary 3-OH is allylated using allyl bromide under conditions that favor substitution without epoxide formation:
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Reagents : Allyl bromide, silver(I) oxide (Ag₂O).
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Solvent : Anhydrous DMF.
The use of Ag₂O facilitates the formation of the 3-O-allyl ether while minimizing side reactions at the 4-OH. The product, this compound, is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Characterization and Analytical Data
Critical spectroscopic data for the final compound include:
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¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Bn aromatic), 5.90–5.80 (m, 1H, allyl CH₂CH=CH₂), 5.25–5.15 (m, 2H, allyl CH₂=CH), 4.75 (d, J = 8.5 Hz, 1H, H-1), 3.45 (s, 3H, OCH₃).
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¹³C NMR (125 MHz, CDCl₃) : δ 170.5 (C=O), 137.8 (Bn quaternary), 117.5 (allyl CH₂=CH), 101.2 (C-1), 75.8 (C-3), 73.1 (C-6), 56.9 (OCH₃).
Optimization and Challenges
Regioselectivity in Benzylation and Allylation
The 6-OH group’s primary nature makes it more reactive toward benzylation than the secondary 3-OH. However, competing reactions at the 3-OH can occur if excess BnBr or prolonged reaction times are used. To mitigate this, stoichiometric control and low temperatures (0°C) are employed during benzylation.
Allylation at the 3-OH requires careful optimization to avoid over-alkylation. Silver oxide acts as a mild base, enhancing the nucleophilicity of the 3-OH without deprotonating the less acidic 4-OH.
Anomeric Configuration Control
The beta-configuration at the anomeric center is preserved throughout the synthesis due to the participation of the C-2 acetamido group, which stabilizes the transition state during glycoside formation.
Applications and Derivatives
The compound serves as a precursor for oligosaccharide synthesis, particularly in constructing branched structures found in glycosaminoglycans. For example:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) for amine formation.
Substitution: Use of nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution reactions.
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Scientific Research Applications
Physical Properties
- Solubility : Soluble in organic solvents, limited solubility in water.
- Melting Point : Not well-documented, but similar compounds typically exhibit melting points in the range of 100-200 °C.
Enzyme Substrates
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside can be utilized as a substrate in enzymatic assays. It is particularly useful in studying glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to various acceptor molecules.
Case Study: Fucosyltransferase Activity
A study highlighted its use as a specific acceptor for alpha(1→4)-L-fucosyltransferase derived from human saliva and stomach mucosa. The product formed was characterized through hydrolysis and chromatography, demonstrating the compound's utility in understanding enzyme specificity and kinetics .
Drug Development
The compound's structural features make it a candidate for developing new therapeutics targeting glycan-related diseases, including cancer and infectious diseases. Its benzyl and acetamido groups can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Antiviral Research
Research has indicated that derivatives of methyl 2-acetamido sugars can inhibit viral replication by interfering with glycoprotein synthesis, which is critical for viral entry into host cells. This suggests potential applications in antiviral drug design .
Glycobiology Research
In glycobiology, this compound serves as a model for studying glycan interactions with proteins. It can help elucidate the role of carbohydrates in cell signaling and recognition processes.
Case Study: Glycan-Protein Interactions
Research utilizing methyl 2-acetamido derivatives has provided insights into how specific glycan structures influence protein binding affinities, which is crucial for understanding cellular communication and immune responses .
Mechanism of Action
The mechanism by which Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways: It can inhibit or modify the activity of these enzymes, affecting the synthesis and breakdown of glycans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Reactivity
The table below compares Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside with structurally related analogs:
Functional Group Impact
- Anomeric Position: Methyl groups (as in the target compound) are hydrolytically stable, whereas allyl or benzyl groups (e.g., ) enable tailored cleavage strategies for oligosaccharide assembly.
- 3-O Substituents : Allyl groups (target) are less sterically hindered than benzyl or chloroacetyl groups (), facilitating enzymatic or chemical glycosylation.
- 6-O Protecting Groups : Benzyl (target) offers superior stability compared to benzoyl () or 4-methoxybenzyl (), which are prone to acidic or oxidative cleavage.
Research Findings and Methodologies
Comparative Yields and Purification
- Benzoyl Analogs () : Achieve 62% overall yield via sequential benzoylation and chloroacetylation, purified by silica gel chromatography (CH₂Cl₂/MeOH).
- 4-Methoxybenzyl Analogs () : Require Dess-Martin oxidation and NaBH₄ reduction for stereochemical control, with 84% yield after column chromatography.
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside (referred to as compound 1 hereafter) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Compound 1 has the molecular formula and is characterized by its unique structural features that include a benzyl group and an acetamido moiety. The presence of these functional groups contributes to its biological interactions and mechanisms of action.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compound 1 . In a notable experiment, it was administered as a monotherapy at an effective dose of 27.74 mg/kg, demonstrating significant inhibition of malaria parasite development in treated animals. The compound exhibited an LD50 greater than 4 g/kg, indicating a favorable safety profile for oral administration . When combined with artesunate, another antimalarial drug, the compound achieved a remarkable chemosuppression rate of 99.69% on day five post-treatment, with complete parasitic clearance observed after 28 days .
Docking Studies
Molecular docking studies have shown that compound 1 binds effectively to several target proteins associated with malaria pathogenesis. The binding energies were significantly lower than those observed for artesunate, suggesting a higher affinity for the target proteins involved in malaria infection. Specifically, docking scores against FP3, PEPC, and LDH were reported as -34.27 kcal/mol, -37.44 kcal/mol, and -59.14 kcal/mol respectively .
Antibacterial Activity
In addition to its antimalarial properties, compound 1 has demonstrated antibacterial activity against various pathogens. A study indicated that compounds with similar structural motifs inhibited bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Antimalarial Efficacy in Mice
In vivo studies conducted on mice infected with Plasmodium berghei showed that treatment with compound 1 led to improved survival rates compared to untreated controls. The combination therapy with artesunate not only enhanced efficacy but also reduced the likelihood of developing drug resistance in the malaria parasites.
Case Study 2: Antibacterial Screening
A series of antibacterial assays revealed that compound 1 exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for further development in antibacterial therapies.
Data Tables
| Activity Type | Target Organism | Effective Dose (mg/kg) | LD50 (g/kg) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Antimalarial | Plasmodium berghei | 27.74 | >4 | FP3: -34.27 |
| Antibacterial | Staphylococcus aureus | N/A | N/A | N/A |
| Antibacterial | Escherichia coli | N/A | N/A | N/A |
Q & A
Q. How can conflicting NMR spectral data for structurally similar glycosides be resolved?
- Discrepancies in NMR data (e.g., between reported and observed chemical shifts) often arise from stereochemical variations or solvent effects. To address this, researchers should: (i) Compare data with authentic samples synthesized via validated routes . (ii) Use 2D NMR (COSY, HMBC) to unambiguously assign signals. (iii) Cross-validate with computational methods (DFT-based chemical shift predictions) .
- For example, highlights corrected NMR assignments for dimethylthexylsilyl-protected glucosides, emphasizing the need for iterative validation .
Q. What strategies improve stereochemical control during glycosylation reactions involving this compound?
- Stereoselective glycosylation can be achieved using: (i) Trichloroacetimidate donors : Activate with TMSOTf or BF₃·Et₂O to favor β-anomer formation via neighboring-group participation . (ii) Temperature modulation : Lower temperatures (−35°C to −10°C) enhance kinetic control, suppressing side reactions . (iii) Protecting group tuning : Electron-withdrawing groups (e.g., benzylsulfonyl) at C-2 can direct glycosylation to specific hydroxyls .
Q. How can researchers leverage this compound to study glycosyltransferase substrate specificity?
Q. What experimental evidence supports the stability of the 6-O-benzyl group under acidic/basic conditions?
- The 6-O-benzyl group is stable under mild acidic (e.g., TFA in CH₂Cl₂) and basic (e.g., NaHCO₃) conditions, as shown in and . However, prolonged exposure to strong acids (e.g., HCl) may cleave the benzyl ether. Stability can be confirmed via: (i) Comparative TLC : Monitor degradation under varying pH. (ii) LC-MS : Detect benzyl alcohol byproducts after hydrolysis .
Q. How do competing reaction pathways (e.g., over-reduction or epimerization) impact synthetic yields?
- Over-reduction of intermediates (e.g., during NaBH₄ treatment) can lead to undesired byproducts. To mitigate this: (i) Stoichiometric control : Use excess oxidizing agents (e.g., Dess-Martin periodinane) to ensure complete oxidation before reduction . (ii) Low-temperature quenching : Rapidly acidify reactions to arrest side reactions. (iii) Epimerization checks : Compare optical rotation or CD spectra with literature values .
Methodological Innovations
Q. What fluorogenic or biotinylated derivatives of this compound enable glycan-array studies?
- Fluorous tags (e.g., heptadecafluoroundecanoyl) or biotin conjugates can be introduced via: (i) Post-synthetic modification : React the allyl group with thiol-containing fluorophores under radical conditions . (ii) Enzymatic labeling : Use sialyltransferases to append biotinylated sialic acid residues. These derivatives facilitate microarray immobilization or pull-down assays for glycan-binding protein studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
